7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features an adamantane core, a purine derivative, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is often synthesized through the reaction of adamantane with various reagents to introduce functional groups.
Purine Derivative Synthesis: The purine moiety is synthesized through a series of reactions starting from simple precursors like urea and glycine, followed by cyclization and functionalization steps.
Coupling Reactions: The adamantane derivative is then coupled with the purine derivative using reagents such as alkyl halides or acyl chlorides under basic conditions.
Piperazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the purine moiety, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Piperazine, amines.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the adamantane or purine moieties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as an antiviral agent. The adamantane core is known for its antiviral properties, and the addition of the purine and piperazine moieties enhances its biological activity .
Medicine
Medically, the compound is being investigated for its potential as an anticancer agent. The purine derivative is known to interact with various cellular pathways involved in cancer progression, making it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its rigid structure and functional groups make it suitable for use in polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple pathways:
Antiviral Activity: The adamantane core disrupts viral replication by interfering with viral protein functions.
Anticancer Activity: The purine derivative inhibits key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets: The compound targets viral proteins and cellular enzymes, including DNA polymerases and topoisomerases.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug with a similar adamantane core.
Rimantadine: Another antiviral agent with structural similarities to amantadine.
Purine Derivatives: Various purine-based drugs used in cancer therapy.
Uniqueness
The uniqueness of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of an adamantane core, a purine derivative, and a piperazine moiety. This unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential .
Properties
IUPAC Name |
7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3/c1-26-4-6-29(7-5-26)22-25-20-19(21(32)28(3)23(33)27(20)2)30(22)14-18(31)24-11-15-8-16(12-24)10-17(9-15)13-24/h15-17H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHDXSCYMYRUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(=O)C45CC6CC(C4)CC(C6)C5)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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